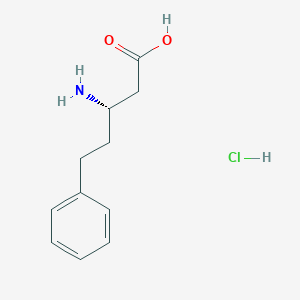

(S)-3-Amino-5-phenylpentanoic acid hydrochloride

描述

(S)-3-Amino-5-phenylpentanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of an amino group, a phenyl group, and a hydrochloride salt, which enhances its solubility in water.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-5-phenylpentanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a phenyl-substituted compound.

Protection and Deprotection: Protecting groups are often used to shield reactive sites during intermediate steps. Common protecting groups include Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl).

Coupling Reactions: The amino acid is coupled with a phenyl group using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.

Purification: The product is purified using techniques such as crystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

化学反应分析

Types of Reactions

(S)-3-Amino-5-phenylpentanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the phenyl group to a cyclohexyl group.

Substitution: The amino group can participate in substitution reactions, forming amides or esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as acyl chlorides or anhydrides are used under basic conditions.

Major Products

The major products formed from these reactions include:

Oxo Derivatives: Formed through oxidation.

Cyclohexyl Derivatives: Formed through reduction.

Amides and Esters: Formed through substitution reactions.

科学研究应用

Pharmaceutical Development

(S)-3-Amino-5-phenylpentanoic acid hydrochloride is extensively used as a building block in the synthesis of pharmaceuticals. Its amino acid structure allows it to serve as a precursor for drugs targeting neurological disorders, such as epilepsy and depression. Research indicates that it may influence neurotransmitter systems, particularly glutamate and dopamine pathways, which are crucial for cognitive functions and mood regulation .

Biochemical Research

This compound plays a significant role in studies related to protein synthesis and enzyme activity. It aids researchers in understanding metabolic pathways and the biochemical roles of amino acids in biological systems. The ability to modulate enzyme activity makes it valuable for exploring cellular functions and disease mechanisms .

Neuroscience Applications

In neuroscience, this compound has potential applications in studying neurotransmitter systems. Its structural similarity to other biologically active amino acids suggests that it may mimic their effects on synaptic transmission, leading to advancements in treatments for conditions like anxiety and chronic pain .

Food Industry

As an amino acid derivative, this compound can be explored for use in nutritional supplements and functional foods. It enhances protein content and nutritional value, making it beneficial for health-oriented food products .

Cosmetic Formulations

Due to its moisturizing properties, this compound may be incorporated into cosmetic products aimed at improving skin health. Its potential anti-aging effects are under investigation .

Epilepsy Treatment

Preliminary studies indicate that compounds similar to this compound may reduce seizure activity in animal models by modulating glutamate receptors. This modulation is crucial for developing new treatments for epilepsy .

Neuropathic Pain Management

Research has shown that this compound can influence pain pathways by modulating neurotransmitter release. This suggests its potential use as an adjunct treatment for chronic pain conditions, providing insights into new pain management strategies .

作用机制

The mechanism of action of (S)-3-Amino-5-phenylpentanoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors in the body, modulating their activity.

Pathways Involved: It influences biochemical pathways related to neurotransmission and metabolic processes.

相似化合物的比较

Similar Compounds

®-3-Amino-5-phenylpentanoic acid hydrochloride: The enantiomer of the compound with different biological activity.

Phenylalanine: An amino acid with a similar phenyl group but different overall structure.

Gabapentin: A pharmaceutical compound with a similar backbone but different functional groups.

Uniqueness

(S)-3-Amino-5-phenylpentanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a phenyl group, which confer distinct biochemical properties.

生物活性

(S)-3-Amino-5-phenylpentanoic acid hydrochloride (also known as S-3-APPA) is a chiral amino acid derivative that has garnered attention for its significant biological activity, particularly in the realm of neurotransmitter modulation. This compound's structure, characterized by a phenyl group attached to a pentanoic acid backbone, allows it to interact with various neurotransmitter receptors, making it a subject of interest in pharmacological research.

- Molecular Formula : C11H15ClN2O2

- Molecular Weight : 193.24 g/mol

- CAS Number : 331846-97-0

The hydrochloride form enhances solubility, facilitating its use in biological applications. Its reactivity is primarily due to the amino and carboxylic acid functional groups, which are crucial for its interactions in biological systems.

This compound acts as a non-selective agonist for certain excitatory amino acid receptors, influencing synaptic transmission. This modulation can have implications in conditions such as epilepsy and neuropathic pain. While specific mechanisms are still under investigation, its ability to influence neurotransmitter pathways suggests potential therapeutic applications in neurological disorders.

Neurotransmitter Modulation

Research indicates that this compound interacts with excitatory amino acid receptors, which play critical roles in mediating synaptic transmission. These interactions are vital for understanding its potential impact on neurological pathways and could lead to novel therapeutic strategies.

Case Studies

- Epilepsy Treatment : Preliminary studies suggest that compounds similar to this compound may reduce seizure activity in animal models. The modulation of glutamate receptors appears to be a key factor in this effect.

- Neuropathic Pain Management : Research has shown that this compound can influence pain pathways by modulating neurotransmitter release, suggesting its use as an adjunct treatment for chronic pain conditions.

Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Amino-5-phenylpentanoic acid | Non-chiral variant | Lacks chirality; different biological activity |

| (R)-3-Amino-5-phenylpentanoic acid | Enantiomer | Different stereochemistry affects receptor binding |

| Phenylalanine | Natural amino acid | Precursor to many neurotransmitters |

| (S)-2-Amino-4-methylpentanoic acid | Branched-chain amino acid | Different side chain structure |

This compound stands out due to its specific chiral configuration and associated biological activities, making it particularly relevant in pharmacological research compared to its non-chiral or different stereoisomers.

Research Findings

Recent studies have focused on the binding affinities of this compound with various receptors. The compound's ability to act on multiple receptor types enhances its potential therapeutic applications. For instance, investigations into its effects on synaptic plasticity have shown promise in enhancing cognitive functions in preclinical models.

属性

IUPAC Name |

(3S)-3-amino-5-phenylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSXWQCQDYAEFF-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375842 | |

| Record name | (S)-3-Amino-5-phenylpentanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331846-97-0 | |

| Record name | (S)-3-Amino-5-phenylpentanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。